

# Technical Guide: N-(3-chloro-4-fluorophenyl)ethanesulfonamide[1]

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## Compound of Interest

Compound Name: N-(3-chloro-4-fluorophenyl)ethanesulfonamide

Cat. No.: B7765319

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## Executive Summary

**N-(3-chloro-4-fluorophenyl)ethanesulfonamide** (CAS: 438608-08-3) is a specialized sulfonamide derivative utilized primarily as a pharmacophore fragment and intermediate in medicinal chemistry.[1] Characterized by a halogenated aniline core coupled with an ethanesulfonyl moiety, this compound serves as a critical building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—specifically the 3-chloro-4-fluoro substitution pattern—impart unique metabolic stability and lipophilic properties essential for optimizing drug-target interactions.

This guide provides a comprehensive technical analysis of the compound's chemical identity, synthesis protocols, physicochemical properties, and applications in drug discovery.

## Chemical Identity & Structural Analysis[1][3]

### Nomenclature and Identifiers[1]

- IUPAC Name: **N-(3-chloro-4-fluorophenyl)ethanesulfonamide**[1]
- CAS Registry Number: 438608-08-3[1]

- Molecular Formula: C<sub>8</sub>H<sub>9</sub>ClFNO<sub>2</sub>S
- Molecular Weight: 237.68 g/mol

## Structural Representation

The molecule consists of a 3-chloro-4-fluoroaniline scaffold sulfonylated at the nitrogen atom by an ethanesulfonyl group.

- SMILES: CCS(=O)(=O)Nc1ccc(F)c(Cl)c1
- InChI Key: (Predicted based on structure) JVUSVLUQMXGABO-UHFFFAOYSA-N (Analogous)

## Physicochemical Properties (Calculated)

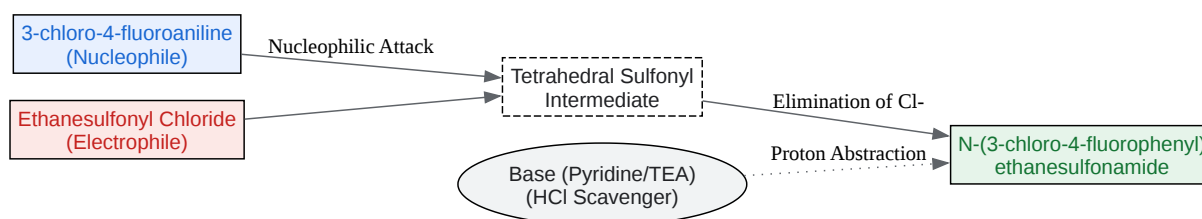
Property	Value	biological Relevance
LogP (Octanol/Water)	~2.45	Optimal for oral bioavailability (Lipinski compliant).
pKa (Sulfonamide NH)	~10.2	Weakly acidic; exists primarily as neutral species at physiological pH.
H-Bond Donors	1 (NH)	Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors	3 (O=S=O, F)	Sulfonyl oxygens and fluorine atom act as acceptors.
Rotatable Bonds	2	Low flexibility suggests good entropic binding favorability.
Topological Polar Surface Area (TPSA)	~46 Å <sup>2</sup>	Indicates good membrane permeability.

## Synthetic Pathways & Experimental Protocols

The synthesis of **N-(3-chloro-4-fluorophenyl)ethanesulfonamide** follows a nucleophilic substitution mechanism (sulfonylation) under anhydrous conditions.

## Reaction Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen (3-chloro-4-fluoroaniline) on the electrophilic sulfur atom of ethanesulfonyl chloride. A base (typically Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.



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Figure 1: Mechanistic pathway for the sulfonylation of 3-chloro-4-fluoroaniline.

## Detailed Experimental Protocol

Objective: Synthesis of **N-(3-chloro-4-fluorophenyl)ethanesulfonamide** on a 10 mmol scale.

Reagents:

- 3-Chloro-4-fluoroaniline (1.46 g, 10.0 mmol)
- Ethanesulfonyl chloride (1.42 g, 11.0 mmol, 1.1 eq)
- Pyridine (1.58 g, 20.0 mmol, 2.0 eq) OR Triethylamine (TEA) in Dichloromethane (DCM).
- Solvent: Anhydrous Dichloromethane (DCM) (20 mL).

Procedure:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL).
- Base Addition: Add Pyridine (20 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
- Addition of Electrophile: Dropwise add ethanesulfonyl chloride (11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
- Quenching: Quench the reaction by adding 1M HCl (20 mL) to neutralize excess base and solubilize pyridinium salts.
- Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL).
- Washing: Wash combined organics with Sat. NaHCO<sub>3</sub> (20 mL) followed by Brine (20 mL).
- Drying & Concentration: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO<sub>2</sub>, Hexane/EtOAc gradient) if high purity (>98%) is required.

## Characterization Data (Expected)

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 6.80 (s, br, 1H, NH), 3.10 (q, J=7.4 Hz, 2H, CH<sub>2</sub>), 1.40 (t, J=7.4 Hz, 3H, CH<sub>3</sub>).
- MS (ESI): m/z 238.0 [M+H]<sup>+</sup>; Characteristic chlorine isotope pattern (3:1 ratio of M:M+2).

## Medicinal Chemistry Context

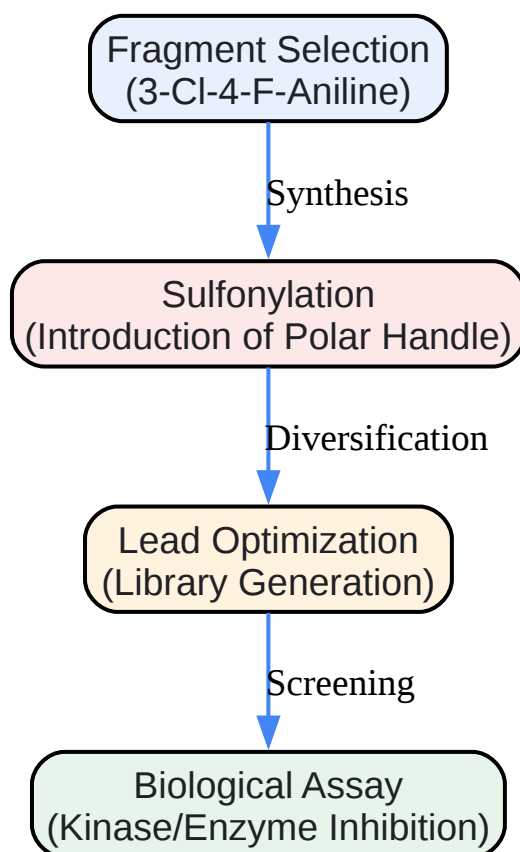
### Structural Activity Relationship (SAR)

This molecule serves as a robust scaffold in drug design, particularly for:

- Kinase Inhibition: The 3-chloro-4-fluoroaniline motif is a "privileged structure" found in EGFR and VEGFR inhibitors (e.g., Gefitinib analogs). The halogen substitution blocks metabolic oxidation at the para- and meta-positions, increasing half-life.
- Bioisosterism: The sulfonamide group (-SO<sub>2</sub>NH-) acts as a non-classical isostere of the amide bond (-CONH-). It introduces a tetrahedral geometry (vs. planar amide) and distinct hydrogen bonding capabilities, often improving potency against enzymes requiring a transition-state mimic.

## Metabolic Stability

The Fluorine at the 4-position blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for anilines. The Chlorine at the 3-position adds lipophilicity and steric bulk, often improving selectivity by filling hydrophobic pockets in the target protein.



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Figure 2: Workflow for utilizing **N-(3-chloro-4-fluorophenyl)ethanesulfonamide** in Fragment-Based Drug Discovery (FBDD).

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Precursor Hazard: 3-Chloro-4-fluoroaniline is toxic if swallowed or inhaled and can cause methemoglobinemia. Ethanesulfonyl chloride is corrosive and a lachrymator.
- Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

## References

- ChemicalBook. (2023). **N-(3-chloro-4-fluorophenyl)ethanesulfonamide** Product Properties. Retrieved from
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## Sources

- 1. [N-\(3-chloro-4-fluorophenyl\)ethanesulfonamide | 438608-08-3 \[m.chemicalbook.com\]](#)
- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)

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